Disilane, dodecylpentamethyl-
Description
Contextualization of Organodisilanes within Silicon Chemistry
Organodisilanes are a significant subgroup of organosilanes, distinguished by the presence of at least one silicon-silicon (Si-Si) bond. nih.gov While the basic disilane (B73854) molecule (Si2H6) was identified in 1902, the field has expanded to include a vast array of substituted disilanes with various organic groups attached. wikipedia.org
The Si-Si bond in disilanes is thermally stable but has a high HOMO energy level, making it susceptible to cleavage under certain conditions. rsc.org This reactivity is central to their utility in chemical synthesis. For instance, the cleavage of the Si-Si bond is a key step in many reactions where disilanes act as silylation reagents. nih.gov
The electronic properties of organodisilanes are heavily influenced by their substituents. Aryl-substituted disilanes, for example, exhibit strong σ–π conjugation, which affects their photophysical properties. nih.gov This ability to tune electronic and optical properties through substitution makes organodisilanes valuable in materials science. nih.gov
Significance of Substituted Disilanes in Contemporary Chemical Research
Substituted disilanes are of considerable interest in contemporary chemical research due to their unique reactivity and potential applications in materials science and organic synthesis. The substituents on the silicon atoms can be tailored to fine-tune the compound's properties for specific applications. nih.gov
In materials science, disilane-bridged molecules are an emerging class of functional organic materials. nih.gov They are investigated for applications in optoelectronics, as multifunctional solid-state emitters, and in non-linear optical materials. nih.gov The long alkyl chain in compounds like Dodecylpentamethyl-disilane can improve solubility during polymerization, making it a useful monomer for polysilanes that exhibit photoconductivity and UV resistance. vulcanchem.com
In organic synthesis, disilanes are versatile reagents. They are used in disilylation reactions of alkynes and dienes, which are important for creating complex organic molecules. researchgate.netacs.org The development of new disilane reagents, such as Me3SiSiMe2(OnBu), has enabled the synthesis of diverse silacycles through novel rearrangement reactions. nih.govrsc.org Furthermore, disilanes are utilized in the manufacturing of photovoltaic devices through the chemical vapor deposition of amorphous silicon.
Disilane, dodecylpentamethyl-
Disilane, dodecylpentamethyl- is a specific substituted disilane with a molecular formula of C₁₇H₄₀Si₂. vulcanchem.com It features a central silicon-silicon single bond, with five methyl groups and one dodecyl (12-carbon) chain attached to the silicon atoms. vulcanchem.com
Structural and Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₄₀Si₂ |
| Molecular Weight | 300.7 g/mol |
| IUPAC Name | 1,1,1,2,2-pentamethyl-2-dodecyldisilane |
| SMILES | CCCCCCCCCCCCSi(C)Si(C)C |
| Solubility | Miscible in nonpolar solvents (e.g., hexane (B92381), toluene) |
This table is generated based on available data. vulcanchem.com
The long dodecyl chain imparts significant nonpolar character to the molecule, making it soluble in organic solvents like hexane and toluene. vulcanchem.com Computation models suggest that to minimize steric hindrance, the molecule adopts a staggered configuration around the Si-Si bond. vulcanchem.com
Synthesis
The synthesis of Dodecylpentamethyl-disilane can be approached through several general methods for creating substituted disilanes, although specific protocols for this compound are often proprietary. vulcanchem.com Common laboratory and industrial methods include:
Grignard Reagent Coupling: This involves reacting chlorosilanes with dodecylmagnesium bromide to attach the long alkyl chain. vulcanchem.com
Wurtz-type Coupling: A traditional method for forming Si-Si bonds involves the reductive coupling of halosilanes in the presence of an alkali metal. google.com
Dehydrogenation Coupling: More recent methods involve the catalytic dehydrogenation coupling of tertiary silanes. google.com
On a smaller laboratory scale, reacting trimethylsilyl (B98337) chloride with dodecyl lithium, followed by quenching with dimethylsilane, has been reported to produce yields of 40-60%. vulcanchem.com
Research Findings and Applications
Research on Dodecylpentamethyl-disilane and related long-chain alkyl disilanes highlights their role as precursors and monomers in polymer chemistry. The dodecyl group enhances solubility, which is advantageous for solution-based processing of polysilanes. vulcanchem.com These polysilanes are of interest for their photoconductive and UV-resistant properties. vulcanchem.com
The reactivity of the silicon centers in Dodecylpentamethyl-disilane makes them susceptible to nucleophilic attack, which allows for further functionalization. vulcanchem.com This reactivity is foundational to its use in creating more complex silicon-containing polymers and materials. vulcanchem.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
172659-19-7 |
|---|---|
Molecular Formula |
C17H40Si2 |
Molecular Weight |
300.7 g/mol |
IUPAC Name |
dodecyl-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C17H40Si2/c1-7-8-9-10-11-12-13-14-15-16-17-19(5,6)18(2,3)4/h7-17H2,1-6H3 |
InChI Key |
CNRWACWMPULXGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[Si](C)(C)[Si](C)(C)C |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of Dodecylpentamethyl Disilane
High-Resolution Spectroscopic Techniques
High-resolution spectroscopic techniques are instrumental in piecing together the molecular puzzle of compounds like dodecylpentamethyl disilane (B73854). By probing the interactions of molecules with electromagnetic radiation, these methods reveal a wealth of information about the atomic arrangement and electronic environment within the molecule.
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic and organometallic compounds. By observing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom. For dodecylpentamethyl disilane, ¹H and ¹³C NMR spectra would be expected to reveal distinct signals corresponding to the dodecyl and pentamethyl groups attached to the disilane core.
Expected ¹H NMR Data for Dodecylpentamethyl Disilane:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Si-(CH₃)₂ | ~0.1 | Singlet | 6H |
| Si-CH₃ | ~0.05 | Singlet | 9H |
| Si-CH₂- | ~0.5 | Triplet | 2H |
| -(CH₂)₁₀- | 1.2-1.4 | Multiplet | 20H |
| -CH₃ | ~0.9 | Triplet | 3H |
Expected ¹³C NMR Data for Dodecylpentamethyl Disilane:
| Carbon | Chemical Shift (ppm) |
| Si-(CH₃)₂ | ~ -2 |
| Si-CH₃ | ~ -5 |
| Si-CH₂- | ~15 |
| -(CH₂)₁₀- | 22-34 |
| -CH₃ | ~14 |
Vibrational Spectroscopy (Infrared and Raman) for Bond Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. renishaw.comriverd.com These vibrations are specific to the types of bonds present and their immediate chemical environment. renishaw.com
In the IR spectrum of dodecylpentamethyl disilane, characteristic absorption bands would be anticipated for the Si-C and C-H bonds. The Si-Si bond, being non-polar, is expected to be a weak absorber in the IR but should exhibit a characteristic signal in the Raman spectrum.
Expected Vibrational Frequencies for Dodecylpentamethyl Disilane:
| Bond | Vibrational Mode | Infrared (cm⁻¹) | Raman (cm⁻¹) |
| C-H | Stretching | 2850-2960 | 2850-2960 |
| C-H | Bending | 1375-1465 | 1375-1465 |
| Si-C | Stretching | 600-800 | 600-800 |
| Si-Si | Stretching | Weak/Inactive | ~400 |
The complementary nature of IR and Raman spectroscopy provides a comprehensive fingerprint of the molecule's bonding framework. renishaw.comriverd.com
Mass Spectrometry for Molecular Composition and Fragmentation Analysis
Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Cleavage of the Si-Si bond and fragmentation of the dodecyl chain would produce a series of characteristic daughter ions. Analysis of these fragments allows for the reconstruction of the molecular structure, piece by piece. For instance, the thermal decomposition of simpler disilanes has been studied using mass spectrometry to understand their fragmentation pathways. nih.gov
Diffraction Methods for Solid-State Structure
While spectroscopic methods provide information about the molecule in solution or the gas phase, diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.
Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Geometry
Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. rigaku.commpg.deunl.pt This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. rigaku.com From this pattern, a detailed three-dimensional electron density map of the molecule can be constructed, revealing precise bond lengths, bond angles, and torsional angles.
For dodecylpentamethyl disilane, a successful single-crystal X-ray diffraction analysis would provide the definitive molecular geometry, including the conformation of the dodecyl chain and the rotational orientation of the methyl groups around the silicon atoms. This level of detail is crucial for understanding intermolecular interactions in the solid state.
Powder X-ray Diffraction for Bulk Crystalline Analysis
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. americanpharmaceuticalreview.comrsc.orggfz.dedectris.comrheniumbio.co.il Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented microcrystals is used. The resulting diffraction pattern is a characteristic "fingerprint" of the crystalline phase or phases present in the sample. americanpharmaceuticalreview.com
PXRD can be used to identify the crystalline form of dodecylpentamethyl disilane, assess its purity, and determine unit cell parameters. While it does not provide the same level of atomic detail as single-crystal analysis, it is an invaluable tool for characterizing the bulk properties of the solid material. americanpharmaceuticalreview.comrsc.orgrheniumbio.co.il
Advanced Microscopic and Surface Analysis Techniques
Advanced microscopic techniques are pivotal in understanding the physical characteristics of chemical compounds at a microscopic and sub-micrometer level. For a compound like Dodecylpentamethyl Disilane, these methods could reveal information about its crystalline structure, aggregation behavior, and surface features when deposited on a substrate.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for visualizing the morphology of materials. TEM provides high-resolution images of the internal structure of thin samples, while SEM offers detailed images of the surface topography.
In the broader context of disilane-based materials, TEM has been employed to study the microstructure of polysilicon films. For instance, studies have shown that disilane-based polysilicon films can be conformally stacked on conventional polysilicon films. researchgate.net The dominant structures in such films have been identified, with some research indicating a preference for <111> orientation for disilane-derived films. researchgate.net
However, no specific TEM or SEM studies focusing on the morphological characterization of isolated Dodecylpentamethyl Disilane were found. Such an investigation would be necessary to determine the particle size, shape, and aggregation patterns of this specific compound.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography. measurlabs.com It is particularly useful for measuring surface roughness and observing surface features at the nanoscale. measurlabs.com
AFM has been utilized to measure the surface roughness of films deposited using disilane, which was found to be significantly smoother (e.g., 3 Å rms) compared to those deposited using silane (B1218182) (e.g., 30 Å rms). researchgate.net This suggests that the choice of the silicon precursor has a direct impact on the surface morphology of the resulting film.
Computational and Theoretical Studies of Dodecylpentamethyl Disilane
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. cresset-group.comnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing how it moves, flexes, and changes conformation at finite temperatures. nih.gov
Table 2: Illustrative Conformational Data from a Hypothetical MD Simulation of Dodecylpentamethyl Disilane (B73854)
| Property | Description | Predicted Finding |
| Dodecyl Chain Dihedral Distribution | Percentage of trans vs. gauche conformers along the C-C backbone. | Higher percentage of gauche defects near the Si-C bond, increasing trans character towards the chain terminus. |
| Radius of Gyration | A measure of the molecule's overall size and compactness. | Fluctuates over time, indicating a flexible and dynamic structure. |
| End-to-End Distance of Dodecyl Chain | The average distance between the first and last carbon of the dodecyl chain. | Varies significantly, showing the chain can exist in both extended and folded states. |
| Si-Si Bond Torsional Dynamics | Rotation around the central silicon-silicon bond. | Shows preference for staggered conformations, with rapid transitions between them. |
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for investigating the reactivity of dodecylpentamethyl disilane. cam.ac.ukresearchgate.net By mapping out the potential energy surface for a chemical reaction, it is possible to identify the most likely pathways, the structures of transient intermediates, and the high-energy transition states that control the reaction rate. cam.ac.uklabxing.com
For dodecylpentamethyl disilane, computational modeling could be used to study its thermal decomposition. Theoretical studies on the parent molecule, disilane (Si₂H₆), have characterized competitive dissociation channels, such as the elimination of molecular hydrogen or silane (B1218182). cam.ac.uklabxing.com Similar methods could be applied to dodecylpentamethyl disilane to understand how the bulky alkyl and methyl groups influence its decomposition mechanisms, for example, through Si-Si bond cleavage or reactions involving the dodecyl chain. Calculating the energy barriers for these pathways provides crucial information about the compound's thermal stability. acs.org
Structure-Property Relationships through Computational Approaches
A key strength of computational studies is the ability to establish clear relationships between a molecule's structure and its macroscopic properties. unibo.itmdpi.com By systematically varying the structure of dodecylpentamethyl disilane in silico (e.g., by changing the length of the alkyl chain or the substitution pattern on the silicon atoms) and calculating the resulting properties, a quantitative structure-property relationship (QSPR) can be developed. mdpi.com
For example, simulations could correlate the conformational state of the dodecyl chain with the molecule's solubility in different solvents. bawue.de Similarly, quantum chemical calculations could relate its electronic structure (e.g., the energy of its frontier molecular orbitals) to its reactivity or its potential as a component in electronic materials. aip.org These computational insights are invaluable for the rational design of new organosilane materials with tailored properties for specific applications. unibo.it
Reactivity and Reaction Mechanisms of Dodecylpentamethyl Disilane
Si-Si Bond Activation and Cleavage Mechanisms
The silicon-silicon bond is longer and weaker than a carbon-carbon bond, making it the most reactive site in the dodecylpentamethyl disilane (B73854) molecule. Activation of this bond is a key step for incorporating silicon-containing moieties into other organic molecules. The reactivity is influenced by the nature of the substituents on the silicon atoms; alkyl groups, such as the methyl and dodecyl groups in this compound, generally result in a less reactive Si-Si bond compared to aryl or electron-withdrawing groups. encyclopedia.pub
Oxidative Addition Pathways
A fundamental reaction mechanism for the activation of the Si-Si bond in dodecylpentamethyl disilane is oxidative addition, particularly with transition metal complexes. encyclopedia.pub This process is a cornerstone of organometallic catalysis and involves the insertion of a low-valent metal center (e.g., Palladium(0)) into the Si-Si bond. rsc.orgnih.gov This reaction leads to an increase in both the coordination number and the formal oxidation state of the metal. nih.gov
The general mechanism can be described as the metal complex attacking the Si-Si bond, leading to its cleavage and the formation of two new metal-silicon (M-Si) bonds. For a Pd(0) catalyst, the reaction is as follows:
L₂Pd⁰ + (CH₃)₃Si-Si(CH₃)₂(C₁₂H₂₅) → L₂Pd²⁺(Si(CH₃)₃)(Si(CH₃)₂(C₁₂H₂₅))
This oxidative addition step is crucial as it forms a reactive intermediate that can participate in subsequent catalytic steps, such as reductive elimination or insertion reactions. rsc.org The reaction typically proceeds through a concerted, three-centered transition state. chemrxiv.org
Table 1: Key Features of Oxidative Addition to Disilanes
| Feature | Description |
| Metal Catalyst | Typically low-valent, electron-rich transition metals like Pd(0), Pt(0), or Ni(0). encyclopedia.pubrsc.org |
| Reaction | Insertion of the metal center into the Si-Si σ-bond. |
| Mechanism | Generally proceeds via a concerted pathway, involving a three-centered transition state. chemrxiv.org |
| Outcome | Cleavage of the Si-Si bond and formation of two new Metal-Si bonds. The metal's oxidation state increases by two. |
| Significance | It is the initiating step in many catalytic cycles, including cross-coupling and silylation reactions. nih.gov |
Nucleophilic and Electrophilic Cleavage Reactions
The Si-Si bond in dodecylpentamethyl disilane can also be cleaved by nucleophilic and electrophilic reagents.
Nucleophilic Cleavage: Strong nucleophiles can attack one of the silicon atoms, leading to the cleavage of the Si-Si bond. For instance, organolithium reagents or alkali metals can cleave the Si-Si bond to generate silyl (B83357) anions. encyclopedia.pubacs.org However, alkyldisilanes like dodecylpentamethyl disilane are generally less reactive towards nucleophilic cleavage compared to aryldisilanes, where the aryl groups can stabilize the resulting anionic intermediates. encyclopedia.pub The reaction with a strong nucleophile (Nu⁻) can be represented as:
Nu⁻ + (CH₃)₃Si-Si(CH₃)₂(C₁₂H₂₅) → Nu-Si(CH₃)₃ + [Si(CH₃)₂(C₁₂H₂₅)]⁻
Electrophilic Cleavage: While less common for the Si-Si bond itself, strong electrophiles can, in principle, induce cleavage. More frequently, electrophilic attack occurs at other sites if the reaction conditions are suitable. For instance, acidic cleavage of ethers is a well-known reaction, and similar principles could apply to particularly reactive organosilicon compounds under harsh conditions. wikipedia.orglibretexts.orgmasterorganicchemistry.com Photooxidation in the presence of sensitizers has also been shown to induce Si-Si bond cleavage through a process involving an initial electron transfer, which can be considered a form of electrophilically induced cleavage. nih.gov
Rearrangement Reactions Involving Organodisilanes
Organodisilanes can be precursors in complex reaction sequences that involve skeletal rearrangements. These transformations are powerful tools in synthetic organic chemistry for constructing complex molecular architectures.
Brook-type and Retro-Brook-type Rearrangements
The Brook rearrangement is an intramolecular migration of a silyl group from a carbon atom to an oxygen atom, while the retro-Brook rearrangement describes the reverse process. wikipedia.org This reaction is driven by the formation of a thermodynamically stable silicon-oxygen (Si-O) bond. wikipedia.org The classic Brook rearrangement involves the deprotonation of an α-silyl alcohol to form an alkoxide, which then rearranges to a silyl ether via a pentacoordinate silicon intermediate. wikipedia.org
While dodecylpentamethyl disilane itself does not undergo this rearrangement directly, it can serve as a silylating agent or a silylene source in reactions that subsequently feature a Brook or retro-Brook rearrangement. For example, in a palladium-catalyzed reaction, the disilane can add across a double or triple bond. If the resulting molecule contains a hydroxyl group positioned appropriately, a subsequent base-induced Brook rearrangement can occur. nih.govresearchgate.net
The general sequence involving a disilane could be:
Activation: The disilane is activated, often by a transition metal catalyst.
Silylation: The activated silyl species adds to an unsaturated organic substrate.
Rearrangement: If the product contains the necessary α-silyl alcohol (or related) functionality, a base or other trigger can initiate the Brook rearrangement. nih.gov
An asymmetric version of the retro-Brook rearrangement has also been developed, allowing for chirality transfer from a silicon atom to a carbon atom. rsc.org
Table 2: Characteristics of Brook and Retro-Brook Rearrangements
| Characteristic | Brook Rearrangement | Retro-Brook Rearrangement |
| Migration | Silyl group moves from Carbon to Oxygen ([C]→[O]). wikipedia.org | Silyl group moves from Oxygen to Carbon ([O]→[C]). wikipedia.org |
| Driving Force | Formation of a strong Si-O bond. | Formation of a more stable carbanion. |
| Key Intermediate | α-Silyl alkoxide. wikipedia.org | Silyl ether anion. |
| Stereochemistry | Occurs with retention of configuration at the silicon center and inversion at the carbon center. wikipedia.org | Can proceed with high diastereoselectivity. rsc.org |
| Role of Disilane | Can act as a precursor to generate the silyl-containing molecule that undergoes rearrangement. | Can be the product of a sequence initiated by a retro-Brook rearrangement. |
Organometallic Catalysis in Transformations of Dodecylpentamethyl Disilane
Organometallic catalysis provides a versatile platform for the functionalization of dodecylpentamethyl disilane. nih.govchemrxiv.orgduke.edu Transition metal catalysts can precisely control the reactivity of the Si-Si bond, enabling a wide range of synthetic transformations that would otherwise be difficult to achieve. nih.gov
Palladium-Catalyzed Reactions
Palladium complexes are particularly effective catalysts for reactions involving disilanes. acs.orgmit.edunih.govfrontiersin.org As discussed, the key activation step is the oxidative addition of the Si-Si bond to a Pd(0) species. rsc.org This generates a palladium(II) bis(silyl) intermediate, which is central to numerous catalytic cycles.
Examples of palladium-catalyzed transformations where dodecylpentamethyl disilane could be employed include:
Disilylation: The addition of both silyl groups from the disilane across an unsaturated bond, such as an alkyne or a diene.
Cross-Coupling Reactions: Reactions where one of the silyl groups is transferred to an organic halide or triflate, forming a new C-Si bond. This is a powerful method for synthesizing functionalized organosilanes.
Reductive Silylation: A three-component reaction involving the disilane, an organic electrophile, and a nucleophile, leading to the formation of complex silylated products.
A general catalytic cycle for the cross-coupling of an organic halide (R-X) with dodecylpentamethyl disilane would involve:
Oxidative Addition: Pd(0) reacts with R-X to form a Pd(II) intermediate, R-Pd-X.
Transmetalation/Si-Si Activation: The disilane reacts with the R-Pd-X complex, transferring a silyl group to the palladium and displacing the halide.
Reductive Elimination: The organic group (R) and the silyl group couple and are eliminated from the palladium center, forming the R-Si product and regenerating the Pd(0) catalyst. nih.gov
The specific ligands on the palladium catalyst play a crucial role in modulating its reactivity and stability, influencing the efficiency and selectivity of the transformation. nih.govmit.edu
Other Transition Metal Catalysis
While palladium catalysis is common for disilane reactions, other transition metals, particularly from Group 9 (rhodium, iridium) and Group 10 (platinum, nickel), are also effective in catalyzing the reactions of dodecylpentamethyl disilane and its analogues. These reactions typically involve the activation of the Si-Si or a Si-H bond.
Rhodium (Rh) complexes are well-known catalysts for hydrosilylation and C-H bond silylation reactions. nih.govnih.govberkeley.eduescholarship.orgescholarship.org For a compound like dodecylpentamethyl disilane, a rhodium catalyst would likely facilitate its addition across unsaturated bonds or the silylation of C-H bonds. The general mechanism for rhodium-catalyzed silylation of an arene C-H bond is thought to involve the formation of a Rh(III) silyl dihydride complex as the catalyst's resting state. berkeley.edu This is followed by the generation of a Rh(I)-silyl species, which then undergoes oxidative addition to the C-H bond. berkeley.edu In the case of dodecylpentamethyl disilane, the steric bulk of the dodecyl and methyl groups would be expected to influence the regioselectivity of such reactions. Mechanistic studies on related alkyl silylations have shown that the nature of the ligand on the rhodium center is crucial in controlling selectivity. escholarship.orgescholarship.org For instance, the use of chelating phosphine (B1218219) ligands can direct the silylation to specific C-H bonds. escholarship.orgescholarship.org
Platinum (Pt) catalysts are extensively used in the silicone industry for hydrosilylation reactions, which involve the addition of a Si-H bond across an alkene or alkyne. mdpi.comnih.govmagtech.com.cn While dodecylpentamethyl disilane itself does not possess a Si-H bond, it can be a precursor to silyl hydrides in the presence of a transition metal catalyst. The widely accepted Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation involves the oxidative addition of a Si-H bond to the platinum(0) center, followed by coordination of the unsaturated substrate, migratory insertion, and finally reductive elimination of the product. mdpi.comlibretexts.org The reactivity of dodecylpentamethyl disilane in platinum-catalyzed systems would likely involve an initial Si-Si bond cleavage to generate a silylplatinum species, which could then participate in subsequent catalytic cycles.
Nickel (Ni) catalysts, being more earth-abundant and cost-effective than precious metals, have garnered significant interest for cross-coupling reactions. rsc.orgnih.gov Nickel complexes can catalyze the cross-coupling of organosilicon compounds with organic halides. For dodecylpentamethyl disilane, a nickel-catalyzed reaction with an aryl halide could proceed via the oxidative addition of the aryl halide to a Ni(0) species, followed by transmetalation with the silyl group from the disilane, and subsequent reductive elimination to form the aryl-silane product. The presence of the long alkyl chain in dodecylpentamethyl disilane would enhance its solubility in nonpolar organic solvents typically used for these reactions.
Iridium (Ir) catalysts have shown high activity for the silylation of C-H bonds. chemrxiv.orgnih.govnih.gov Mechanistic studies have revealed that the resting state of the catalyst in these reactions is often an iridium disilyl hydride complex. chemrxiv.orgnih.gov The rate-limiting step can vary depending on the electronic properties of the substrate. chemrxiv.orgnih.gov For dodecylpentamethyl disilane, an iridium catalyst could facilitate the silylation of various C-H bonds, with the steric profile of the disilane influencing the accessibility of the target C-H bond.
The following table summarizes the potential catalytic applications of these transition metals with dodecylpentamethyl disilane, based on known reactivity of analogous compounds.
| Transition Metal | Catalytic Reaction Type | Plausible Mechanistic Steps | Potential Products |
| Rhodium (Rh) | C-H Bond Silylation | Oxidative addition of C-H, reductive elimination | Aryl silanes, Alkyl silanes |
| Platinum (Pt) | Hydrosilylation (of other substrates) | Oxidative addition of Si-H, migratory insertion | Functionalized organosilanes |
| Nickel (Ni) | Cross-Coupling | Oxidative addition, transmetalation, reductive elimination | Aryl silanes, Vinyl silanes |
| Iridium (Ir) | C-H Bond Silylation | Formation of Ir-disilyl hydride, C-H activation | Aryl silanes, Alkyl silanes |
Reaction Kinetics and Thermodynamic Considerations
The kinetics and thermodynamics of reactions involving dodecylpentamethyl disilane are governed by the strength of the Si-Si bond and the steric and electronic effects of its substituents.
Thermodynamic Considerations:
The Si-Si sigma bond is weaker than a C-C single bond, with a bond dissociation energy (BDE) of approximately 300 kJ/mol (72 kcal/mol). encyclopedia.pub This relatively low BDE makes the Si-Si bond susceptible to cleavage by transition metals. The cleavage of the Si-Si bond in disilanes can be promoted by an electronic transfer from an electron-rich metal center to the low-energy σ* molecular orbital of the disilane, leading to bond elongation and eventual cleavage. encyclopedia.pub However, the ease of Si-Si bond cleavage generally decreases as the steric bulk of the alkyl substituents on the silicon atoms increases. encyclopedia.pub Therefore, the dodecyl and pentamethyl groups in dodecylpentamethyl disilane would be expected to sterically hinder the approach of a metal catalyst, potentially increasing the activation energy for Si-Si bond cleavage compared to less substituted disilanes.
The internal rotation around the Si-Si bond also has energetic considerations. For the parent disilane (Si₂H₆), the staggered conformation is more stable than the eclipsed conformation, with a rotational barrier of about 1.26 kcal/mol. researchgate.net This is primarily due to electrostatic repulsion between the Si-H bonds in the eclipsed form. researchgate.net For dodecylpentamethyl disilane, the bulky substituents would lead to a more complex conformational landscape with potentially higher rotational barriers, influencing its reactivity.
The following table provides some estimated thermodynamic data for dodecylpentamethyl disilane.
| Thermodynamic Property | Estimated Value | Reference |
| Boiling Point | 280–300°C | |
| Si-Si Bond Dissociation Energy | ~300 kJ/mol (for general disilanes) | encyclopedia.pub |
| Si-Si Bond Length | ~236 pm (for hexamethyldisilane) | |
| Rotational Barrier (Si-Si) | >1.26 kcal/mol (estimated) | researchgate.net |
Reaction Kinetics:
Detailed kinetic studies specifically on dodecylpentamethyl disilane are not widely available in the public literature. However, kinetic data from related systems provide valuable insights.
In iridium-catalyzed silylation of aromatic C-H bonds, the rate-limiting step has been shown to vary with the electronic properties of the arene substrate. chemrxiv.orgnih.gov This highlights the complexity of the catalytic cycle and the difficulty in predicting the kinetics for a specific substrate like dodecylpentamethyl disilane without experimental data.
The thermal decomposition of the parent disilane (Si₂H₆) has been studied, and it proceeds via two primary pathways: elimination of H₂ to form silylsilylene (H₃SiSiH) and decomposition into silane (B1218182) (SiH₄) and silylene (SiH₂). nih.gov While the conditions for thermal decomposition are harsh, these studies provide a fundamental understanding of the intrinsic reactivity of the Si-Si bond.
The following table summarizes key kinetic parameters from related silylation reactions, which can be used to infer the expected kinetic behavior of dodecylpentamethyl disilane.
| Reaction System | Kinetic Parameter | Observation/Value | Implication for Dodecylpentamethyl Disilane |
| Rh-catalyzed aryl C-H silylation | Kinetic Isotope Effect (KIE) | C-H cleavage not rate-determining | The bulky substituents may make C-Si bond formation the slower step. |
| Ir-catalyzed aryl C-H silylation | Rate-limiting step | Varies with arene electronics | Reaction kinetics will be highly dependent on the reaction partner. |
| Thermal decomposition of Si₂H₆ | Reaction pathways | Competing Si-H and Si-Si bond cleavage | Illustrates fundamental reactivity, though catalytic pathways will differ. |
Potential Advanced Applications of Dodecylpentamethyl Disilane in Materials Science and Engineering
Precursors for Silicon-Based Materials
Organosilanes and, more specifically, higher-order silanes like disilane (B73854) derivatives, are fundamental precursors in the fabrication of silicon-containing thin films. dupont.comprinceton.edu These materials are critical components in a vast array of electronic and photovoltaic devices. nih.gov The choice of precursor significantly influences the deposition process and the final properties of the film.
Chemical Vapor Deposition (CVD) Applications in Semiconductor Manufacturing
Chemical Vapor Deposition (CVD) is a cornerstone technique in the semiconductor industry for depositing high-quality, uniform thin films. dupont.com Disilane (Si₂H₆) and its derivatives are often favored over the simpler silane (B1218182) (SiH₄) in processes like Low-Pressure CVD (LPCVD) and Plasma-Enhanced CVD (PECVD). nih.govlpcvd.com This preference is due to several advantages, including higher deposition rates at lower temperatures, which is crucial for preventing damage to pre-existing structures on a semiconductor wafer. nih.govlpcvd.comprinceton.edu
Dodecylpentamethyl disilane, as a substituted disilane, is a candidate precursor for depositing amorphous silicon films. vulcanchem.com The presence of the long dodecyl group can be particularly advantageous; it can lower the surface tension during the deposition process, which may lead to enhanced film uniformity. vulcanchem.com While silane decomposition during CVD can form higher-order silanes before film deposition, using a disilane derivative directly can offer better control over the process. nih.gov The weaker Si-Si bond in disilanes compared to the Si-H bond in silane allows for decomposition at lower thermal energy, facilitating lower process temperatures. princeton.edu
Below is a comparative table of silicon precursors used in CVD processes.
| Property | Silane (SiH₄) | Disilane (Si₂H₆) | Dodecylpentamethyl Disilane |
| Deposition Temperature | Higher | Lower | Potentially Lower |
| Deposition Rate | Slower | Faster lpcvd.com | Potentially Faster |
| Film Uniformity | Standard | Good | Potentially Enhanced vulcanchem.com |
| Key Advantage | Widely used, well-understood | Higher throughput, lower thermal budget nih.govlpcvd.com | Improved film morphology via organic substituent vulcanchem.com |
Components in Functional Organic-Inorganic Hybrid Materials
Organic-inorganic hybrid materials are composites that integrate organic and inorganic components at the molecular or nanometer scale. csic.es This combination aims to create materials with synergistic properties, such as the mechanical strength and thermal stability of inorganic materials coupled with the flexibility and processability of organic polymers. mdpi.com
Dodecylpentamethyl disilane is an ideal candidate for creating such hybrid materials. Its structure is intrinsically hybrid, composed of:
An Inorganic Core: The Si-Si bond.
Organic Substituents: The methyl and dodecyl groups. vulcanchem.com
This structure allows it to act as a molecular building block. ajol.info The reactive disilane core can be integrated into an inorganic network (like silica), while the long dodecyl chain provides organic character, influencing properties like solubility and interfacial adhesion. The miscibility of the dodecyl chain in nonpolar solvents enhances its processability. vulcanchem.com By incorporating such molecules into a material matrix, it's possible to finely tune properties for specific applications, ranging from specialized coatings to advanced nanocomposites. mdpi.comtaylorfrancis.com
Role in Advanced Polymer Synthesis, e.g., Polysilanes
Polysilanes are polymers whose backbone consists entirely of silicon atoms. These materials have attracted significant attention due to their unique electronic and photophysical properties, including photoconductivity and UV resistance, which are not found in their carbon-based analogs. vulcanchem.comcmu.edu
Dodecylpentamethyl disilane can serve as a key monomer in the synthesis of polysilanes. vulcanchem.com The synthesis of high-molecular-weight polysilanes often involves the reductive coupling of dichlorosilane (B8785471) monomers. cmu.eduscirp.org The incorporation of monomers like dodecylpentamethyl disilane can offer several advantages:
Improved Solubility: The long dodecyl chain significantly improves the solubility of the resulting polysilane in common organic solvents, which is a critical factor for polymer processing and characterization. vulcanchem.com
Control of Polymer Properties: The side chains attached to the silicon backbone dictate the polymer's physical and electronic properties. The dodecyl group can impart greater flexibility and modify the solid-state packing of the polymer chains, influencing its electronic behavior.
The use of disilane-bridged molecules is a versatile strategy for adjusting the photophysical properties of functional materials. nih.gov The Si-Si bond provides unique electronic characteristics, including σ-electron delocalization, which can be exploited in the design of novel optoelectronic materials. nih.gov
| Research Finding | Relevance to Dodecylpentamethyl Disilane | Source |
| The electroreductive coupling of organodichlorosilanes can produce high molecular weight polysilanes. | Provides a potential synthetic route for polymers using a derivatized form of dodecylpentamethyl disilane. | cmu.edu |
| The long alkyl chain in disilane monomers improves solubility during polymerization. | The dodecyl group in dodecylpentamethyl disilane enhances processability for polysilane synthesis. | vulcanchem.com |
| Disilane-bridged molecules can be used to create materials for optoelectronics and multifunctional emitters. | Highlights the potential to use dodecylpentamethyl disilane to build novel σ-π-conjugated hybrid architectures. | nih.gov |
Future Research Directions and Emerging Paradigms for Dodecylpentamethyl Disilane
Development of Sustainable Synthetic Methodologies
The traditional synthesis of organosilanes, including dodecylpentamethyl disilane (B73854), often relies on methods that present environmental and efficiency challenges. For instance, Grignard reagent coupling, a common method for creating Si-C bonds, can be energy-intensive and generate significant waste streams. vulcanchem.com Similarly, the synthesis of the disilane backbone itself can be complex, with laboratory-scale methods sometimes resulting in moderate yields due to competing side reactions. vulcanchem.com Future research is therefore pivoting towards greener, more efficient synthetic strategies.
Emerging paradigms in catalysis offer promising avenues. The development of air- and water-stable cobalt-based catalysts for the dehydrogenative coupling of hydrosilanes presents a sustainable alternative. nih.gov This approach allows for the synthesis of silicon precursors in environmentally friendly solvents like alcohols, under mild conditions, and with low catalyst loading. nih.gov Adapting such catalytic systems for the specific, controlled synthesis of dodecylpentamethyl disilane could represent a significant leap forward, potentially reducing reliance on less sustainable reactants and minimizing waste. Another approach involves silver salt-catalyzed dehydrogenation of tertiary silanes to construct the disilane bond, providing an efficient and concise preparation method. google.com
Furthermore, research into "Power-to-X" processes, which utilize renewable energy to drive chemical reactions, could revolutionize the production of specialty chemicals. fraunhofer.de Investigating the electrochemical synthesis of disilanes, which has been explored since the 1970s, could be revisited with modern technology to create precisely structured compounds, although current methods are primarily limited to alkyl substitutions. nih.gov The goal is to develop scalable, cost-effective, and environmentally benign processes that align with the principles of a circular economy. nih.gov
Table 1: Comparison of Synthetic Approaches for Disilanes
| Method | Description | Advantages | Challenges & Future Directions |
|---|---|---|---|
| Grignard Reagent Coupling | Involves reacting chlorosilanes with dodecylmagnesium bromide to introduce the alkyl chain. vulcanchem.com | Well-established for Si-C bond formation. | Can have high energy consumption and produce significant waste. |
| Palladium-Catalyzed Cross-Coupling | Uses transition metal complexes to catalyze the silylation of aryl halides with hydrodisilanes. nih.gov | Mild reaction conditions, good functional group tolerance. nih.gov | Susceptibility of the Si-Si bond to cleavage in the presence of the catalyst. nih.gov |
| Dehydrogenative Coupling | Employs catalysts (e.g., cobalt-based) to couple hydrosilanes with other molecules, producing hydrogen as a byproduct. nih.gov | Sustainable (uses green solvents, mild conditions), produces valuable H₂. nih.gov | Requires adaptation and optimization for the specific synthesis of dodecylpentamethyl disilane. |
| Electrochemical Synthesis | Uses electrical current to drive the formation of disilanes. nih.gov | Potential for high precision and control. | Currently limited in scope and relies on potentially hazardous electrode materials. nih.gov |
Advanced Functional Material Design Based on Dodecylpentamethyl Disilane
Dodecylpentamethyl disilane is an ideal building block for novel functional materials due to the unique electronic properties of the Si-Si bond and the physical properties imparted by its alkyl substituents. The Si-Si sigma (σ) bond has a high-lying highest occupied molecular orbital (HOMO), making its electronic structure more akin to a carbon-carbon double bond than a single bond. rsc.org This allows for σ-π conjugation when incorporated into larger systems, a property that is being actively explored for advanced materials. nih.govrsc.org
Future research will likely focus on incorporating dodecylpentamethyl disilane into complex σ-π conjugated hybrid architectures. rsc.org These materials exhibit intriguing photophysical properties, making them candidates for:
Optoelectronic Devices: The ability to fine-tune electronic properties makes disilane-based polymers suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. rsc.org The dodecyl chain enhances the solubility of the resulting polymers, which is crucial for processing and device fabrication. vulcanchem.com
Stimuli-Responsive Materials: The Si-Si bond can be sensitive to external stimuli such as light, heat, or mechanical force. nih.gov This opens the door to creating "smart" materials that change their properties on demand, with applications in sensing, switching, and self-healing polymers.
Non-Linear Optical (NLO) Materials: Disilane-bridged molecules have been shown to exhibit significant NLO properties, which are valuable for applications in telecommunications and optical computing. nih.gov
The compound serves as a monomer for polysilanes, which are known for their photoconductivity and UV resistance. vulcanchem.com The long dodecyl chain is critical for improving solubility during the polymerization process. vulcanchem.com
Integration with Nanoscience and Nanotechnology
The intersection of dodecylpentamethyl disilane chemistry with nanotechnology presents a fertile ground for innovation. The compound's properties make it a valuable precursor and surface modification agent for nanomaterials.
A primary area of future research is its application in chemical vapor deposition (CVD) processes. Disilanes are used to deposit thin films of amorphous silicon, a key material in semiconductor manufacturing and photovoltaics. vulcanchem.comwikipedia.org The dodecyl group in dodecylpentamethyl disilane can play a crucial role by reducing surface tension during deposition, which leads to enhanced film uniformity and quality. vulcanchem.com Further research could optimize deposition conditions to create highly controlled silicon-based nanostructures, such as nanowires or quantum dots, with tailored electronic properties.
Another emerging paradigm is the use of disilane derivatives to functionalize the surface of nanoparticles. The lipophilic nature of the dodecyl chain can be used to control the dispersion of nanoparticles in non-polar matrices, which is essential for creating high-performance polymer nanocomposites. The silicon core offers a reactive handle for attaching other functional groups, enabling the design of multifunctional nanoparticles for targeted drug delivery, bio-imaging, or catalysis. For example, disilane-bridged polymers have been used to modify TiO₂ electrodes in dye-sensitized solar cells. nih.gov
Interdisciplinary Research Opportunities
The full potential of dodecylpentamethyl disilane will be unlocked through collaborations that cross traditional disciplinary boundaries. neu.edu.tr The complexity of modern scientific challenges requires integrated approaches combining chemistry, physics, materials science, and engineering. arxiv.org
Key interdisciplinary opportunities include:
Materials Science and Engineering: Chemists can synthesize novel disilane-based polymers, while materials scientists and engineers can characterize their mechanical, thermal, and electronic properties and integrate them into next-generation electronic devices, sensors, and structural components. mpie.de
Chemistry and Environmental Science: Developing the sustainable synthetic routes discussed previously is a direct collaboration between synthetic chemists and environmental scientists, aiming to create technologies with minimal ecological impact. nih.govrsc.org This includes performing detailed life cycle assessments of new processes. fraunhofer.de
Nanoscience and Medicine: The unique properties of disilane-based nanomaterials could be harnessed for biomedical applications. Research teams comprising chemists, nanotechnologists, and medical researchers could explore the development of biocompatible silicon-based nanoparticles for diagnostic imaging or as therapeutic delivery vehicles, leveraging the lipophilicity imparted by the silicon atom to potentially enhance membrane crossing. nih.gov
Fostering these collaborations through shared research facilities and targeted funding initiatives will be crucial for translating fundamental knowledge about dodecylpentamethyl disilane into practical, high-impact technologies. neu.edu.tr
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
